Amastatin

概要

説明

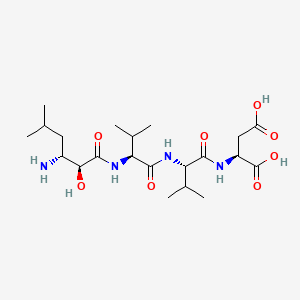

Amastatin, also known as 3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, is a naturally occurring, competitive and reversible aminopeptidase inhibitor that was isolated from Streptomyces sp. ME 98-M3 . It is a non-toxic inhibitor of aminopeptidase A (Ki = 1 µM) and leucine aminopeptidase .

Synthesis Analysis

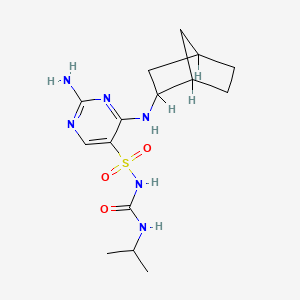

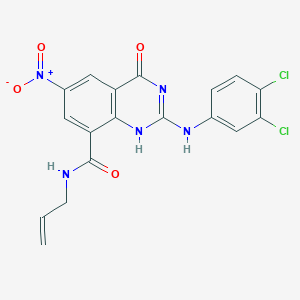

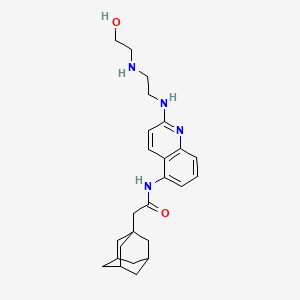

Stereoisomers and analogues of amastatin were synthesized and their inhibitory activities towards aminopeptidase A (AP-A) and other arylamidases were tested . Among the four stereoisomers of a new amino acid residue in amastatin, the 2 S stereoisomers exhibited strong activity .

Molecular Structure Analysis

The structure of amastatin is (2S, 3R)-3-Amino-2-hydroxy-5-methyl-hexanoyl]-Val-Val-Asp . There are three kinds of functional group NH2, OH and COOH, in the amastatin molecule .

Physical And Chemical Properties Analysis

Amastatin has a molecular weight of 474.01 g/mol . Its chemical formula is C21H38N4O8 .

科学的研究の応用

Amastatin in Neurophysiology

Amastatin, an aminopeptidase inhibitor, has been studied for its effects on the brain's regulation of body fluids. Quirk et al. (1987) explored its role in blocking the conversion of angiotensin II to angiotensin III, suggesting its influence on the brain-angiotensin system in fluid homeostasis (Quirk, Harding, & Wright, 1987). Similarly, Chen and Pittman (1999) investigated how amastatin affects synaptic currents in rat parabrachial nucleus, indicating its suppressant effects on glutamatergic transmission (Chen & Pittman, 1999).

Amastatin in Enzymatic Inhibition Studies

Rich et al. (1984) explored the structural influence on amastatin's inhibition of aminopeptidase M, highlighting its role in differentiating cytosolic from membrane-bound aminopeptidases (Rich, Moon, & Harbeson, 1984).

Amastatin in Immunology

Matsuda et al. (1988) studied the effects of amastatin on human neutrophils, finding that it enhances chemotaxis to chemotactic peptide and affects neutrophil phagocytosis (Matsuda et al., 1988).

Amastatin's Role in Peptide Mediation

Sullivan and Johnson (1992) demonstrated that amastatin potentiates water intake induced by osmotic stimuli, suggesting the involvement of a non-angiotensinergic brain peptide in osmotic thirst mediation (Sullivan & Johnson, 1992).

Amastatin in Biochemistry

Tobe et al. (1980) used amastatin in affinity chromatography to purify aminopeptidase A from pig kidneys, demonstrating its specificity and inhibition mechanism (Tobe, Kojima, Aoyagi, & Umezawa, 1980).

Amastatin in Behavioral Studies

Meisenberg and Simmons (1984) observed that amastatin prolongs the behavioral effects of vasopressin and oxytocin in mice, supporting its role in the inactivation of these peptides in the brain (Meisenberg & Simmons, 1984).

Amastatin in Cardiovascular Research

Batt et al. (1988)

explored the effects of amastatin on pressor responses, finding its pressor effects may be mediated through the central angiotensinergic system (Batt, Klein, Harding, & Wright, 1988).

Amastatin in Pharmacokinetics

Lee and Amidon (2002) investigated the impact of amastatin on the absorption and bioavailability of peptides following oral administration in rats, indicating its potential in improving oral peptide drug delivery (Lee & Amidon, 2002).

Amastatin in Neuropharmacology

Felix and Harding (1986) studied the manipulation of aminopeptidase activities, finding that amastatin diminishes angiotensin II-dependent activity, suggesting its role in peptide activation in the brain (Felix & Harding, 1986).

Amastatin in Enzyme Assays

Gillespie et al. (1992) developed a specific enzyme assay for aminopeptidase M in rat brain, using amastatin as a potent inhibitor, highlighting its utility in enzyme assays (Gillespie, Konings, Merrill, & Davis, 1992).

Amastatin in Parasitology

Okhuysen et al. (1996) studied Cryptosporidium parvum and found that amastatin, among other inhibitors, prevented in vitro excystation of the parasite, suggesting a role in antiparasitic strategies (Okhuysen, Chappell, Kettner, & Sterling, 1996).

作用機序

Target of Action

Amastatin, also known as 3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, is a naturally occurring, competitive and reversible aminopeptidase inhibitor . It specifically inhibits several aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), bacterial leucyl aminopeptidase (Aeromonas proteolytica aminopeptidase), leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase), and, to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) .

Mode of Action

Amastatin acts as a competitive and reversible inhibitor of these aminopeptidases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds at the N-terminus of proteins and peptides .

Biochemical Pathways

By inhibiting these aminopeptidases, Amastatin affects the degradation of various peptides, including oxytocin, vasopressin, met-enkephalin, and dynorphin A . This can lead to an increase in the levels of these peptides, potentially affecting various biochemical pathways in which they are involved.

Result of Action

Amastatin has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo . It also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides . This can lead to increased levels of these peptides, potentially resulting in various physiological effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAADIRHLBXJJS-ZAZJUGBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987015 | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amastatin | |

CAS RN |

67655-94-1 | |

| Record name | Amastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Aspartic acid, N-[(2S,3R)-3-amino-2-hydroxy-5-methyl-1-oxohexyl]-L-valyl-L-valyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

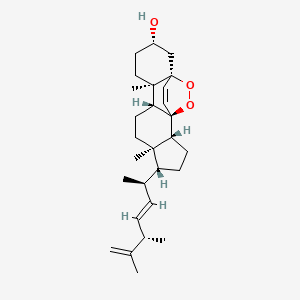

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)

![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)

![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)

![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)